molecular formula C8H14O2 B2930024 {8-Oxabicyclo[3.2.1]octan-3-yl}methanol CAS No. 1781031-03-5

{8-Oxabicyclo[3.2.1]octan-3-yl}methanol

Cat. No.: B2930024
CAS No.: 1781031-03-5
M. Wt: 142.198
InChI Key: KUXGNVRGZXBAHE-UHFFFAOYSA-N
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Description

{8-Oxabicyclo[3.2.1]octan-3-yl}methanol is a chemical building block based on the 8-oxabicyclo[3.2.1]octane scaffold, a structure of high interest in synthetic and medicinal chemistry. The 8-oxabicyclo[3.2.1]octane core is a key structural motif found in a range of natural products with significant biological activities . This scaffold presents a significant synthetic challenge due to its two oxygenated quaternary chiral centers, making versatile intermediates like this compound valuable for research . In particular, derivatives of the 8-oxabicyclo[3.2.1]octane skeleton have been identified as crucial frameworks in the development of ligands for monoamine transporters . Extensive structure-activity relationship (SAR) studies have been conducted on related compounds, demonstrating that modifications at the 3-position of the oxabicyclo[3.2.1]octane core can lead to potent and selective biological profiles . For instance, certain 3-biaryl substituted analogues have shown significant binding affinity and high selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT), which is a key target for researching pharmacotherapies for conditions like cocaine abuse . The primary alcohol functional group in this compound provides a reactive handle for further synthetic elaboration, allowing researchers to create amides, esters, or ethers, or to oxidize it to the corresponding aldehyde or carboxylic acid. This makes it a highly useful intermediate for constructing more complex molecules for pharmaceutical research and development, fragment-based library synthesis, and method development in organic synthesis. This product is intended for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-oxabicyclo[3.2.1]octan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c9-5-6-3-7-1-2-8(4-6)10-7/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXGNVRGZXBAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Insights into 8 Oxabicyclo 3.2.1 Octane Forming Reactions

Mechanistic Elucidation of Catalytic Cyclizations

Catalytic cyclization reactions are powerful tools for the construction of the 8-oxabicyclo[3.2.1]octane skeleton. Various metals, including gold, rhodium, and zinc, have been employed to catalyze these transformations, each operating through distinct mechanistic pathways.

Gold(I) catalysts, for instance, are known to be highly oxophilic and carbophilic, activating alkynes and allenes towards nucleophilic attack. In the synthesis of 8-oxabicyclo[3.2.1]octane derivatives, a plausible mechanism involves the gold-catalyzed 1,3-acyloxy migration of glycal-derived propargylic esters to form a nucleophilic allenic intermediate. rsc.orgresearchgate.net This is followed by a gold-assisted intramolecular Ferrier rearrangement, where the departure of a leaving group generates an allylic oxocarbenium ion, which is then trapped intramolecularly by the allene (B1206475) to furnish the bicyclic core. rsc.orgresearchgate.net

Rhodium catalysts are effective in promoting cycloaddition reactions. For example, the rhodium-catalyzed cycloaddition of vinyldiazomethanes with furans can produce highly functionalized 8-oxabicyclo[3.2.1]octene derivatives. The mechanism is believed to proceed through the formation of a transient bicyclic rhodium intermediate. smolecule.com

Zinc-catalyzed processes have also been developed for the synthesis of 8-oxabicyclo[3.2.1]octanes. A tandem C-H oxidation/oxa- rsc.orgrsc.org Cope rearrangement/aldol (B89426) cyclization of allylic silyl (B83357) ethers can be promoted by a combination of an oxidizing agent and a Lewis acid like zinc bromide. thieme-connect.comrsc.org The proposed mechanism involves the oxidation of the allylic silyl ether, followed by an oxa- rsc.orgrsc.org Cope rearrangement and a subsequent aldol cyclization to form the bicyclic product. thieme-connect.com

CatalystReaction TypeKey Mechanistic StepsPrecursor Type
Gold(I)Tandem 1,3-acyloxy migration/Ferrier rearrangementAlkyne activation, formation of allenic intermediate, generation of oxocarbenium ion, intramolecular cyclizationGlycal-derived propargylic esters
Rhodium(II)CycloadditionFormation of a transient bicyclic rhodium intermediate from vinyldiazomethane and furan (B31954)Vinyldiazomethanes and furans
Zinc(II)Tandem C-H oxidation/oxa- rsc.orgrsc.org Cope rearrangement/aldol cyclizationC-H oxidation, oxa- rsc.orgrsc.org Cope rearrangement, intramolecular aldol cyclizationAllylic silyl ethers

Role of Transient Intermediates in Determining Stereochemical Outcomes

The stereochemical outcome of reactions forming the 8-oxabicyclo[3.2.1]octane core is often dictated by the nature and reactivity of transient intermediates. The rigid conformational constraints of these intermediates can lead to highly diastereoselective transformations.

One of the most studied classes of intermediates in the synthesis of 8-oxabicyclo[3.2.1]octanes are oxidopyrylium ylides. These can be generated in situ and undergo [5+2] cycloaddition reactions with alkenes to form the bicyclic framework. nih.govnih.gov The stereoselectivity of these cycloadditions is influenced by the substituents on both the pyrylium (B1242799) ylide and the alkene. nih.gov In intramolecular versions of this reaction, the tether connecting the ylide and the alkene plays a crucial role in controlling the facial selectivity of the cycloaddition. nih.gov For instance, the presence of a chiral center on the alkene tether can direct the formation of new stereogenic centers with high diastereoselectivity. nih.gov

Oxocarbenium ions are another class of key intermediates. As seen in the gold-catalyzed cyclizations, the formation of an allylic oxocarbenium ion can be followed by a highly stereoselective intramolecular attack by a nucleophile. rsc.orgresearchgate.net The stereochemical information encoded in the starting material, such as the stereocenters in a glycal, can be effectively transferred to the final product through a chair-like transition state.

In dual-catalyst systems, the interaction between the catalyst and the substrate can generate chiral transient species that direct the stereochemical outcome. For example, in the enantioselective [5+2] cycloaddition of pyrylium ion intermediates, a dual catalyst system composed of an achiral thiourea (B124793) and a chiral primary aminothiourea can form a chiral aminopyrylium ion, which then reacts with an electron-rich alkene to yield highly enantioenriched 8-oxabicyclo[3.2.1]octane derivatives. nih.gov

Transient IntermediateReaction TypeRole in Stereoselectivity
Oxidopyrylium Ylide[5+2] CycloadditionThe geometry of the ylide and the approach of the alkene determine the stereochemical outcome. In intramolecular reactions, the tether length and substituents direct facial selectivity.
Oxocarbenium IonIntramolecular CyclizationThe pre-existing stereocenters in the substrate guide the intramolecular nucleophilic attack, often through a well-defined chair-like transition state, leading to high diastereoselectivity.
Chiral Aminopyrylium IonEnantioselective [5+2] CycloadditionFormed through the interaction of a pyrylium precursor with a chiral amine catalyst, this intermediate reacts with the alkene through a sterically biased transition state to induce enantioselectivity.

Theoretical Studies on Transition State Architectures in Asymmetric Processes

Theoretical studies, particularly using density functional theory (DFT), have provided invaluable insights into the transition state architectures of asymmetric reactions that form the 8-oxabicyclo[3.2.1]octane skeleton. These computational investigations help to rationalize the observed stereoselectivities and guide the design of new catalysts and substrates.

In the context of [5+2] cycloadditions involving pyrylium ylides, DFT calculations have been employed to model the transition states and explain the origins of enantioselectivity. nih.gov These studies can reveal the crucial non-covalent interactions, such as hydrogen bonds, between the catalyst, the pyrylium intermediate, and the alkene that stabilize one transition state over the other. researchgate.net The calculations can also elucidate the conformational preferences of the reacting partners in the transition state, providing a rationale for the observed facial selectivity. nih.gov

For metal-catalyzed reactions, theoretical studies can shed light on the geometry of the metal center and the coordination of the substrate in the transition state. This is particularly important for understanding the mode of stereoinduction in asymmetric catalysis. For instance, in a dual CuH- and Pd-catalyzed stereoselective synthesis of related diene systems, theoretical calculations have been used to rationalize the observed regioselectivity through the coordination effect of a carbonyl group. acs.org

Furthermore, DFT calculations have been used to investigate the reaction mechanisms of [3+2] cycloadditions with cyclopropanated heterocycles, which can lead to the 8-oxabicyclo[3.2.1]octane core. These studies have shown that low distortion energies for the rearrangement of the cyclopropane (B1198618) to a reactive 1,3-dipole are key to the facility of these reactions. uni-regensburg.de

Analysis of Steric and Electronic Influences on Chemo- and Stereoselectivity

The chemo- and stereoselectivity of reactions that form the 8-oxabicyclo[3.2.1]octane framework are profoundly influenced by both steric and electronic factors. These effects can be subtle and are often intertwined.

Electronic effects are also crucial in determining the outcome of these reactions. The electron-releasing or electron-withdrawing nature of substituents can influence the reactivity of functional groups and the stability of intermediates. For instance, in the electrophilic addition to 8-oxabicyclo[3.2.1]oct-6-en-2-one derivatives, the homoconjugated carbonyl group can act as either an electron-withdrawing or an electron-releasing group depending on the electronic demand of the intermediate or transition state. scispace.comresearchgate.net This dual electronic nature can be exploited to control the regio- and stereoselectivity of these additions. researchgate.net In catalytic reactions, the electronic properties of the ligands on the metal catalyst can be tuned to modulate the reactivity and selectivity of the transformation. acs.org

FactorInfluence on SelectivityExample
Steric Hindrance Directs the approach of reagents to a specific face of the molecule.In the reduction of a ketone within the 8-oxabicyclo[3.2.1]octane framework, the hydride attacks from the less sterically encumbered side. scispace.com
Substituent Size Affects the relative stability of diastereomeric transition states.In intramolecular [5+2] cycloadditions, the size of an alkyl group on the tether can influence the degree of diastereoselectivity. nih.gov
Electronic Nature of Substituents Modulates the reactivity of functional groups and the stability of intermediates.A homoconjugated carbonyl group can influence the regioselectivity of electrophilic additions by stabilizing or destabilizing charged intermediates. researchgate.net
Ligand Effects in Catalysis The electronic and steric properties of ligands on a metal catalyst can fine-tune its activity and selectivity.The choice of ligands in a ruthenium-catalyzed C-H activation can control the chemo- and regioselectivity of the reaction. acs.org

Synthetic Transformations and Functionalization of the 8 Oxabicyclo 3.2.1 Octane Scaffold

Chemoselective Functional Group Interconversions on the Bridged System

The primary alcohol of {8-oxabicyclo[3.2.1]octan-3-yl}methanol is a key handle for a variety of functional group interconversions. These transformations can be carried out chemoselectively, leaving the bicyclic ether core intact.

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. Standard oxidation protocols can be employed, with the choice of reagent dictating the final oxidation state. For instance, mild oxidizing agents would yield the aldehyde, while stronger conditions would lead to the carboxylic acid derivative, 8-oxabicyclo[3.2.1]octane-3-carboxylic acid.

Esterification and Etherification: The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles under appropriate conditions. For example, reaction with heptanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as DMAP (4-dimethylaminopyridine) can furnish the corresponding heptanoate (B1214049) ester. nih.gov

Conversion to Halides and Other Leaving Groups: The alcohol can be converted to alkyl halides (e.g., chlorides, bromides) using standard halogenating agents. This functionalization transforms the hydroxyl into a good leaving group, paving the way for subsequent nucleophilic substitution reactions to introduce a wide range of other functionalities.

A summary of these functional group interconversions is presented in the table below.

Starting MaterialReagent(s)ProductTransformation Type
This compoundOxidizing Agent (e.g., PCC, DMP)8-Oxabicyclo[3.2.1]octane-3-carbaldehydeOxidation
This compoundStrong Oxidizing Agent (e.g., KMnO4)8-Oxabicyclo[3.2.1]octane-3-carboxylic acidOxidation
This compoundCarboxylic Acid, Coupling Agent (e.g., EDCI)8-Oxabicyclo[3.2.1]octan-3-yl)methyl esterEsterification
This compoundAlkyl Halide, Base(3-(Alkoxymethyl)-8-oxabicyclo[3.2.1]octane)Etherification
This compoundHalogenating Agent (e.g., SOCl2, PBr3)3-(Halomethyl)-8-oxabicyclo[3.2.1]octaneHalogenation

Selective Ring-Opening Reactions and Derivatization to Monocyclic and Linear Compounds

The strained ether bridge of the 8-oxabicyclo[3.2.1]octane system is susceptible to cleavage under various conditions, providing a powerful strategy for the stereoselective synthesis of highly functionalized monocyclic (cycloheptane) and linear compounds. thieme.de The regioselectivity of the ring opening is often influenced by the nature of the attacking reagent and the substitution pattern on the bicyclic core. researchgate.net

Nucleophilic Ring Opening: A variety of nucleophiles can induce the opening of the ether bridge. researchgate.net Organocuprates and organolithium reagents have been shown to be effective for this transformation. researchgate.net The attack can occur at either of the bridgehead carbons (C1 or C5), leading to different regioisomeric products. The presence of substituents on the bicyclic frame can direct the nucleophilic attack to a specific position.

Acid-Catalyzed Ring Opening: Lewis acids can catalyze the cleavage of the ether linkage. acs.org This approach often proceeds via an oxocarbenium ion intermediate, and the subsequent capture by a nucleophile can lead to a variety of functionalized cycloheptane (B1346806) derivatives. The stereochemistry of the newly formed centers is often controlled by the conformation of the bicyclic system.

Reductive Ring Opening: Reductive cleavage of the C-O bonds of the ether bridge can also be achieved. For instance, nickel-catalyzed reductive ring-opening has been utilized as a key step in the synthesis of derivatives of mevinic acid lactone. researchgate.net

The table below summarizes different approaches to the ring-opening of the 8-oxabicyclo[3.2.1]octane scaffold.

Reaction TypeReagentsProduct Type
Nucleophilic Ring OpeningOrganocuprates, Organolithium reagentsSubstituted Cycloheptanols/Ethers
Acid-Catalyzed Ring OpeningLewis Acids (e.g., TiCl4)Functionalized Cycloheptanes
Reductive Ring OpeningNickel Catalyst, Reducing AgentCycloheptane Derivatives

Construction of Complex Polycyclic Architectures (e.g., 11-Oxatricyclo[5.3.1.0]undecanes)

The rigid framework of 8-oxabicyclo[3.2.1]octane derivatives serves as an excellent platform for the construction of more complex, multi-cyclic architectures. One notable example is the synthesis of 11-oxatricyclo[5.3.1.0]undecane core structures.

This transformation can be achieved through a tandem reaction sequence. For instance, appropriately substituted 8-oxabicyclo[3.2.1]octane precursors can undergo an interrupted Nazarov cyclization to afford the diastereomerically pure 11-oxatricyclo[5.3.1.0]undecanes. This strategy highlights the utility of the 8-oxabicyclo[3.2.1]octane system as a conformational anchor to control the stereochemical outcome of subsequent ring-forming reactions.

Preparation of Advanced Synthetic Intermediates and Precursors (e.g., Lactones)

Derivatives of this compound are valuable precursors for the synthesis of advanced synthetic intermediates, such as lactones. These lactones can, in turn, be key building blocks for the synthesis of natural products and other complex target molecules.

One common route to lactones from cyclic ethers involves oxidative cleavage. For example, a related 8-oxabicyclo[3.2.1]octan-3-one can undergo a Baeyer-Villiger oxidation to insert an oxygen atom adjacent to the carbonyl group, forming a lactone. While this compound lacks the ketone functionality for a direct Baeyer-Villiger reaction, its oxidation to the corresponding ketone would open up this pathway.

Alternatively, functional group manipulation of the hydroxymethyl group, followed by ring-opening and subsequent intramolecular cyclization, can lead to lactone formation. For instance, oxidation of the hydroxymethyl group to a carboxylic acid, followed by a stereoselective ring-opening of the ether bridge, could generate a hydroxy acid, which can then lactonize. A notable example of a complex lactone synthesized from a related bicyclic system is the Corey lactone, a key intermediate in the synthesis of prostaglandins. google.com

Precursor DerivativeKey Transformation(s)Target Intermediate
8-Oxabicyclo[3.2.1]octan-3-one (from oxidation of the alcohol)Baeyer-Villiger OxidationBicyclic Lactone
This compoundOxidation, Ring-Opening, LactonizationMonocyclic/Bicyclic Lactone

Applications of the 8 Oxabicyclo 3.2.1 Octane Scaffold in Advanced Organic Synthesis

Strategic Utility in Total Synthesis of Complex Natural Products

The unique bridged-ring system of the 8-oxabicyclo[3.2.1]octane core presents a significant synthetic challenge, and its construction is often a pivotal step in the total synthesis of complex natural products. thieme-connect.com Chemists have devised numerous innovative strategies to assemble this framework efficiently and stereoselectively.

Englerin A is a sesquiterpenoid isolated from the plant Phyllanthus engleri that exhibits potent and selective activity against renal cancer cell lines. rsc.org Its structure is characterized by a central 8-oxabicyclo[3.2.1]octane core. The total synthesis of (±)-Englerin A has been achieved through various routes, with a key challenge being the stereoselective construction of this bicyclic system. nih.govresearchgate.net

One notable approach involves an intermolecular [3+2] cycloaddition reaction of a platinum-containing carbonyl ylide. nih.govresearchgate.net This key step efficiently and stereoselectively prepares the 8-oxabicyclo[3.2.1]octane derivative that serves as the core skeleton of Englerin A. nih.gov The synthesis commences from a γ,δ-ynone, and through a 14-step sequence, achieves the final natural product. nih.gov The platinum-catalyzed cycloaddition represents a highly efficient method for assembling the complex core structure from simpler precursors. researchgate.net

Table 1: Key Synthetic Step for Englerin A Core Construction

Reaction Type Key Reagents Feature Reference

Homalomenol C, isolated from Homalomena aromatica, is another natural product featuring the 8-oxabicyclo[3.2.1]octane motif and is known for its anti-inflammatory properties. rsc.org An efficient strategy for preparing the enantiomerically pure 8-oxabicyclo[3.2.1]octane core has been developed using a gold(I)-catalyzed tandem reaction. rsc.orgnih.gov

This method utilizes a 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enynes bearing propargylic carboxylates. rsc.org The gold catalyst plays a dual role: it facilitates a 1,3-acyloxy migration to form a key intermediate and then acts as a Lewis acid to promote an intramolecular Ferrier reaction, which results in the formation of the desired bicyclic system with high efficiency and complete diastereoselectivity. rsc.org The resulting 8-oxabicyclo[3.2.1]octane products can then be further elaborated to synthesize the core structure of Homalomenol C. nih.gov

Table 2: Gold-Catalyzed Synthesis of the Homalomenol C Core

Reaction Sequence Catalyst System Key Features Reference

The annuionones are a class of norsesquiterpenoids that possess a related 6-oxabicyclo[3.2.1]octane framework. acs.orgnih.govacs.org These compounds, isolated from sunflowers (Helianthus annuus L.), exhibit significant allelopathic activity, suggesting their potential as templates for new herbicides. acs.org The synthesis of enantiopure annuionone A and B has been accomplished through a stereoselective approach. acs.orgnih.gov A critical step in the synthesis is a stereoselective Diels-Alder reaction which is used to construct the optically active polysubstituted cyclohexane (B81311) core. acs.orgacs.org This core is then converted to the key 6-oxabicyclo[3.2.1]octane structure via an intramolecular oxy-Michael addition. acs.org

Table 3: Synthetic Strategy for the Annuionone Framework

Key Reaction Purpose Precursor Reference
Stereoselective Diels-Alder reaction Construction of the chiral polysubstituted cyclohexane core Chiral trisubstituted dienophile acs.orgacs.org

Table 4: Selected Approaches to the Cortistatin Oxabicycle Core

Synthetic Strategy Key Reactions Reference
Radical-based approach Chemoselective radical cyclization researchgate.net
Cascade reaction approach Intramolecular Diels-Alder, oxidative dearomatization, oxy-Michael addition thieme-connect.com

Scaffold for Design and Development of Bioactive Molecules

Beyond its role in the total synthesis of natural products, the 8-oxabicyclo[3.2.1]octane scaffold serves as a versatile template for the design and development of new bioactive molecules, particularly in the agrochemical sector.

Derivatives of the 8-oxabicyclo[3.2.1]octane skeleton have been synthesized and evaluated for their potential as herbicides and plant growth regulators. nih.govdss.go.th Research has shown that compounds incorporating this framework can exhibit significant phytotoxic activity. dss.go.th For example, several new compounds were synthesized from 2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one, including various aromatic and aliphatic alcohol derivatives. nih.gov These compounds were tested for their effects on the growth of various plant species, such as Sorghum bicolor and Euphorbia heterophylla. nih.gov

Other studies have prepared 8-oxabicyclo[3.2.1]oct-6-en-3-one derivatives via a [3+4] cycloaddition and found that they selectively inhibit root growth in monocotyledons like sorghum while stimulating root growth in dicotyledons like cucumber. dss.go.th The annuionones, with their related 6-oxabicyclo[3.2.1]octane core, have also been identified as good candidates for potential herbicide templates due to their allelopathic activity. acs.org These findings underscore the utility of the oxabicyclo[3.2.1]octane scaffold as a foundational structure for discovering new agrochemicals.

Table 5: Examples of 8-Oxabicyclo[3.2.1]octane Derivatives in Agrochemical Research

Parent Compound Derivative Type Target Weeds/Plants Observed Activity Reference
2α,4α-dimethyl-6,7-exo-isopropylidenedioxy-8-oxabicyclo[3.2.1]octan-3-one Aromatic and aliphatic alcohols and alkenes Sorghum bicolor, Euphorbia heterophylla, Brachiaria decumbens Phytotoxic effects on radicle and aerial parts nih.gov
8-oxabicyclo[3.2.1]oct-6-en-3-one Various substituted analogues Sorghum bicolor (sorghum), Cucumis sativus (cucumber) Inhibited sorghum root growth; stimulated cucumber root growth dss.go.th

Table of Mentioned Compounds

Building Blocks for Dopamine (B1211576) Transporter Inhibitor Analogs

The 8-oxabicyclo[3.2.1]octane scaffold is a key structural motif in the design of potent inhibitors for the dopamine transporter (DAT). The reinforcing and stimulant properties of substances like cocaine are largely attributed to their ability to inhibit DAT, leading to an increase of dopamine in the neuronal synapse. nih.govacs.org Consequently, molecules based on this scaffold are extensively researched as potential medications for cocaine abuse and other conditions related to dopamine reuptake. nih.govsci-hub.se

While many potent inhibitors are based on the related 8-azabicyclo[3.2.1]octane (tropane) framework of cocaine, research has demonstrated that the nitrogen atom at the 8-position is not essential for high-affinity binding to monoamine transporters. sci-hub.senih.gov The 8-oxabicyclo[3.2.1]octane analogs have been shown to retain significant potency, often comparable to their nitrogen-containing counterparts. sci-hub.se

The compound {8-Oxabicyclo[3.2.1]octan-3-yl}methanol, and its derivatives, serve as crucial building blocks in the synthesis of these DAT inhibitor analogs. For instance, the related compound [3-(3,4-dichlorophenyl)-8-oxabicyclo[3.2.1]oct-2-yl]methanol is a key intermediate synthesized via the reduction of its corresponding ester with lithium aluminum hydride. mdma.ch This alcohol provides a reactive handle for further chemical modification, allowing for the attachment of various functional groups to explore structure-activity relationships (SAR) and develop irreversible dopamine-sparing cocaine antagonists. mdma.ch The strategic placement of substituents on the bicyclic ring system is critical for achieving both high potency and selectivity for DAT over other monoamine transporters like the serotonin (B10506) transporter (SERT). mdma.chnih.gov

Research into a series of 3-biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters has identified compounds with significant DAT inhibition and high selectivity over SERT. nih.gov Similarly, the synthesis of 3-(4-heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters has produced compounds that show inhibitory activity at both DAT and SERT, with some demonstrating selectivity for SERT. sci-hub.se These studies underscore the versatility of the 8-oxabicyclo[3.2.1]octane framework as a template for developing transporter-selective ligands.

Table 1: Examples of 8-Oxabicyclo[3.2.1]octane Analogs and their Transporter Affinity

Compound Class Key Synthetic Feature Target(s) Selectivity Profile Reference(s)
3-Biaryl-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters Suzuki and Stille cross-coupling protocols DAT, SERT High selectivity for DAT versus SERT (up to 177-fold) nih.gov
3-(4-Heteroaryl-phenyl)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid methyl esters Stille coupling followed by samarium iodide reduction DAT, SERT Some selectivity for SERT inhibition sci-hub.se

Intermediates in CDK2 Inhibitor Synthesis: Focus on this compound

Cyclin-dependent kinases (CDKs) are crucial serine/threonine kinases that regulate the progression of the cell cycle. nih.govjustia.com Because deregulation of the cell cycle is a hallmark of cancer, CDKs, and particularly CDK2, have become important targets for the development of novel anticancer therapies. nih.govnih.gov Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in tumor cells, making it a promising strategy for cancer treatment. nih.gov

Recent patent literature has identified novel compounds that are potent and selective inhibitors of CDK2. justia.com Within this research, this compound emerges as a key synthetic intermediate. It is used to introduce the 8-oxabicyclo[3.2.1]octane moiety into the final inhibitor structure. This bicyclic group is often attached to a core heterocyclic scaffold, such as pyrazolopyrimidine or pyrazolopyrazine, which mimics the adenine (B156593) portion of ATP to bind to the kinase active site. nih.govjustia.com

Specifically, this compound is used in the synthesis of compounds like 1-((8-oxabicyclo[3.2.1]octan-3-yl)methyl)-N-(5-(difluoromethoxy)-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyrazin-6-amine. justia.com In this synthesis, the methanol (B129727) functional group of the bicyclic starting material acts as a nucleophile or is converted into a leaving group to facilitate its attachment to the pyrazolopyrazine core, forming the final, complex inhibitor molecule. The inclusion of the bulky, three-dimensional 8-oxabicyclo[3.2.1]octane group can influence the compound's pharmacokinetic properties and its specific interactions within the CDK2 active site. justia.com

Table 2: Role of this compound in CDK2 Inhibitor Synthesis

Intermediate Final Compound Example Therapeutic Target Role of the Bicyclic Moiety Reference

Related Tropane (B1204802) Alkaloid Frameworks and Analogs (e.g., 8-Azabicyclo[3.2.1]octane)

The 8-azabicyclo[3.2.1]octane scaffold is the central structural core of tropane alkaloids, a large family of over 300 naturally occurring compounds. ehu.es This framework is of significant interest in medicinal chemistry and organic synthesis due to the diverse and potent biological activities exhibited by compounds containing it. rsc.orgresearchgate.net Tropane alkaloids and their synthetic analogs have been investigated for the treatment of various neurological and psychiatric conditions, including Parkinson's disease, depression, and schizophrenia. ehu.esscirp.org

Structurally, the 8-azabicyclo[3.2.1]octane framework is a direct analog of the 8-oxabicyclo[3.2.1]octane scaffold, with the bridgehead oxygen atom being replaced by a nitrogen atom. This substitution has profound effects on the molecule's physical, chemical, and biological properties, most notably by introducing a basic nitrogen atom that is often protonated at physiological pH.

Both the 8-aza and 8-oxa bicyclic systems have been extensively used to develop ligands for monoamine transporters. nih.gov The vast body of research on tropane-based dopamine transporter inhibitors, such as cocaine and its numerous analogs, has provided a foundation for the development of the corresponding 8-oxa series. sci-hub.senih.govacs.org Comparative studies have shown that while the nitrogen is not strictly necessary for binding, its presence or absence influences the potency and selectivity profile of the resulting inhibitors. sci-hub.senih.gov The development of efficient and stereoselective synthetic routes to construct these bicyclic scaffolds is an active area of research, as it allows for the creation of novel analogs with improved therapeutic properties. ehu.esresearchgate.netau.dk

Table 3: Comparison of 8-Oxabicyclo[3.2.1]octane and 8-Azabicyclo[3.2.1]octane Frameworks

Feature 8-Oxabicyclo[3.2.1]octane 8-Azabicyclo[3.2.1]octane Reference(s)
Core Structure Bridged bicyclic ether Bridged bicyclic amine (tropane) sci-hub.seehu.es
Bridgehead Atom Oxygen Nitrogen sci-hub.seehu.es
Natural Occurrence Less common in natural products Core of tropane alkaloids (e.g., cocaine, atropine) ehu.esrsc.org
Key Applications Building block for DAT/SERT inhibitors, CDK2 inhibitors DAT/SERT inhibitors, anticholinergics, anesthetics sci-hub.senih.govjustia.comehu.es

| Physicochemical Property | Neutral, hydrogen bond acceptor | Basic, hydrogen bond acceptor/donor (when protonated) | N/A |

Future Perspectives and Emerging Research Directions

Innovations in Green Chemistry Methodologies for Synthesis

The future synthesis of {8-Oxabicyclo[3.2.1]octan-3-yl}methanol and its derivatives is expected to align with the principles of green chemistry, moving away from hazardous reagents and energy-intensive processes. Research is anticipated to focus on several key areas:

Biocatalysis and Chemoenzymatic Routes: The use of enzymes or microorganisms offers a highly selective and environmentally benign approach to synthesis. researchgate.net Future methodologies may employ enzymes for key steps, such as the stereoselective reduction of a precursor ketone (8-oxabicyclo[3.2.1]octan-3-one) to yield the desired alcohol. Such biotech routes operate under mild conditions, often in aqueous media, significantly reducing waste and energy consumption. researchgate.net

Catalytic Transfer Hydrogenation: Innovations may include the development of recyclable catalytic systems for hydrogenation that circumvent the use of toxic reagents like borohydrides. google.com Using secondary alcohols as hydrogen sources under transfer hydrogenation conditions presents a more sustainable alternative for the reduction step required to produce this compound. google.com

Use of Ecocatalysts: A novel approach involves using catalysts derived from biomass, such as those from metal-hyperaccumulating plants. mdpi.comresearchgate.net These "ecocatalysts" have shown promise in reactions like epoxidation and selective ring-opening, which are relevant to the synthesis of bicyclic ether structures. mdpi.comresearchgate.net

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of this compound. This technology allows for precise control over reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage.

Green Chemistry ApproachPotential Application in SynthesisAnticipated Benefits
BiocatalysisStereoselective reduction of 8-oxabicyclo[3.2.1]octan-3-oneHigh selectivity, mild reaction conditions, reduced waste. researchgate.net
Catalytic Transfer HydrogenationReduction of precursor ketoneAvoidance of toxic reagents, catalyst recyclability. google.com
EcocatalysisKey cyclization or functionalization stepsUse of sustainable, biomass-derived catalysts. mdpi.comresearchgate.net
Flow ChemistryEntire synthetic sequenceEnhanced safety, scalability, and process control.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The 8-oxabicyclo[3.2.1]octane framework is a versatile synthetic intermediate capable of undergoing various transformations. thieme.dethieme-connect.com Future research will likely focus on leveraging the compound's unique structure and the reactivity of its hydroxyl group to uncover new chemical pathways.

Directed C-H Functionalization: The primary alcohol group in this compound can act as a directing group, enabling regioselective functionalization of otherwise unreactive C-H bonds on the bicyclic scaffold. This would provide efficient routes to novel derivatives with tailored properties.

Ring-Opening and Rearrangement Cascades: The strained ether bridge makes the 8-oxabicyclo[3.2.1]octane system susceptible to ring-opening reactions, which can be used to stereospecifically generate complex chiral monocyclic compounds. thieme.deacs.orgacs.org Future work could explore novel Lewis acid or transition-metal-catalyzed ring-opening or rearrangement cascades initiated by the hydroxyl group, leading to unprecedented molecular architectures. researchgate.net An improved synthesis of the core structure has been developed via a tandem C–H oxidation/oxa- Cope rearrangement/aldol (B89426) cyclization, highlighting the scaffold's capacity for complex transformations. rsc.org

Skeletal Editing: Emerging techniques in molecular skeletal editing, which allow for the insertion or deletion of atoms within a molecular core, could be applied to the 8-oxabicyclo[3.2.1]octane framework. rsc.org This could lead to the transformation of the oxabicycloalkane into related nitrogen-containing scaffolds, such as the 8-azabicyclo[3.2.1]octane core found in tropane (B1204802) alkaloids, opening doors to new classes of compounds. ehu.es

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry is poised to play a pivotal role in accelerating research on this compound and its derivatives.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other quantum chemistry methods can be used to elucidate complex reaction mechanisms, such as cycloaddition or rearrangement pathways. nih.gov This understanding will enable the rational design of new catalysts with enhanced activity and selectivity for the synthesis of the target molecule. researchgate.net

Prediction of Material Properties: Molecular dynamics (MD) simulations can predict the bulk properties of polymers and materials derived from this compound. nih.govmdpi.com By simulating the conformational behavior and intermolecular interactions of polymer chains, researchers can forecast properties like glass transition temperature, mechanical strength, and permeability, guiding the design of new functional materials. nih.govmdpi.com

Supramolecular Assembly Simulation: Computational modeling can predict how the rigid, shaped structure of this compound will influence its self-assembly into larger supramolecular structures. nih.gov These simulations can guide the design of new host-guest systems or functional materials based on predictable, ordered arrangements.

Computational MethodResearch ApplicationPredicted Outcome
Density Functional Theory (DFT)Elucidating reaction pathwaysDesign of more efficient and selective catalysts. researchgate.net
Molecular Dynamics (MD)Simulating polymer chain interactionsPrediction of bulk material properties (e.g., Tg, density). mdpi.com
Conformational AnalysisDetermining stable conformersUnderstanding reactivity and biological interactions. researchgate.net

Integration with Materials Science and Supramolecular Assembly

The unique structural characteristics of this compound make it an attractive building block for advanced materials.

Novel Polymers: The primary alcohol group provides a convenient handle for polymerization reactions. The rigid, non-planar bicyclic core is expected to impart unique properties, such as increased glass transition temperatures and thermal stability, to polymers like polyesters and polycarbonates. mdpi.com The polymerization of bridged bicyclic ethers can yield crystalline polymers with high melting points. mdpi.com The development of new poly(ester-alt-ethers) through the copolymerization of cyclic ethers demonstrates a viable strategy for creating materials with tunable properties. rsc.org

Photoresists and Advanced Coatings: Related oxabicyclo structures have been incorporated into polymers for chemically amplified resist applications in microelectronics, suggesting a potential role for this compound derivatives in this area. google.comepo.org

Supramolecular Chemistry: The defined shape of the molecule could be exploited in the design of complex supramolecular assemblies. For instance, related cyclic ether structures have been investigated for their ability to form host-guest complexes and ion-transporting materials, similar to crown ethers. nih.govnih.gov Derivatives of this compound could be designed to self-assemble into ordered structures like liquid crystals or porous organic frameworks.

Q & A

Q. What are the primary synthetic methodologies for constructing the 8-oxabicyclo[3.2.1]octane scaffold?

The 8-oxabicyclo[3.2.1]octane core is commonly synthesized via cycloaddition strategies:

  • [4+3] Cycloaddition : Reaction of oxyallyl cations with furans yields regio- and stereoselective products. For example, cationic cascade reactions using propargylic benzoates generate the bicyclic structure via gold-catalyzed 1,3-acyloxy migration, avoiding scrambling of isotopic labels (e.g., ^18O) .
  • [5+2] Cycloaddition : Pyrylium ylides reacting with electron-rich alkenes under dual catalysis (achiral thiourea + chiral aminothiourea) achieve enantioselectivity up to 98% .
  • Alternative routes : Fe(CO)₅-mediated reactions with polybromo ketones and cyclopentadiene provide 8-oxabicyclo[3.2.1]oct-6-en-3-ones in high yields (Table I, ).

Q. How does the bicyclic structure influence reactivity and functionalization?

The rigid bicyclic framework imposes stereochemical constraints, enabling selective derivatization:

  • The α,β-unsaturated ketone in the bicyclic core allows stereoselective reductions (e.g., Zn-Cu couple in methanol) to yield chiral alcohols .
  • Substituents at C3 and C8 positions modulate biological activity. For example, 3-(biaryl) derivatives synthesized via Stille cross-coupling show high yields (70–95%), whereas Suzuki couplings may yield complex mixtures .

Q. What analytical techniques are critical for structural confirmation?

  • NMR Spectroscopy : Distinguishes endo/exo stereoisomers and substituent orientation.
  • High-Resolution Mass Spectrometry (HRMS) : Validates isotopic labeling patterns (e.g., ^18O tracing in mechanistic studies) .
  • X-ray Crystallography : Resolves absolute configurations of chiral centers, as demonstrated in studies of sigma receptor ligands .

Advanced Research Questions

Q. How can enantioselective synthesis of 8-oxabicyclo[3.2.1]octanes be optimized?

  • Dual Catalysis : Combining thiourea (achiral) and aminothiourea (chiral) catalysts enhances enantioselectivity. Substituent effects on the pyrylium ylide (e.g., electron-donating groups) improve stereochemical outcomes .
  • Computational Modeling : Conformational analysis of transition states guides catalyst design. For example, steric bulk at the 5π component minimizes competing pathways .

Q. What mechanistic insights explain the regioselectivity of cycloaddition reactions?

  • Gold-Catalyzed Pathways : 1,3-Acyloxy migration (not sequential 1,2 shifts) generates allene intermediates, confirmed by ^18O labeling. Ferrier rearrangement proceeds via oxoanion quenching, ensuring high efficiency .
  • Cationic Cascade Cyclizations : Propargylic esters form oxyallyl cations, which undergo [4+3] cycloaddition with furans. Steric effects dominate over electronic factors in diastereoselectivity .

Q. How do structural modifications impact biological activity (e.g., transporter inhibition)?

  • Structure-Activity Relationship (SAR) Studies :
  • 8-Substituted derivatives (e.g., BIMU 1 and BIMU 8) act as partial agonists at serotonin and dopamine transporters (SERT/DAT). Rigidity from the ethylidenyl group enhances stereoselective binding .
  • Sigma-2 receptor ligands (e.g., 11b) exhibit >100-fold selectivity over sigma-1 receptors, attributed to C3 hydroxyl and aryl substituents .
    • Experimental Design : Vary substituents (e.g., diarylmethoxyethylidenyl groups) and measure IC₅₀ values via radioligand binding assays .

Q. What are the stability considerations for {8-Oxabicyclo[3.2.1]octan-3-yl}methanol under experimental conditions?

  • Chemical Stability : Stable under recommended storage (dry, 2–8°C) but sensitive to strong acids/bases. Decomposition products may include oxidized ketones or ring-opened fragments .
  • Handling Protocols : Use P95 respirators and OV/AG-P99 filters to mitigate inhalation risks. Avoid aqueous drainage due to potential environmental persistence .

Contradictions and Resolutions

  • Suzuki vs. Stille Coupling : Stille cross-coupling provides cleaner products for 3-(biaryl) derivatives compared to Suzuki methods, which may form byproducts .
  • Enantioselectivity Drivers : Computational models suggest steric effects dominate over electronic factors in [5+2] cycloadditions, resolving earlier ambiguities .

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